(E)-1H-Pyrrole-3-carbaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(NE)-N-(1H-pyrrol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H/b7-4+ |
InChI Key |
BYNPPKBMTMCMDZ-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CNC=C1/C=N/O |
Canonical SMILES |
C1=CNC=C1C=NO |
Origin of Product |
United States |
Synthetic Methodologies for E 1h Pyrrole 3 Carbaldehyde Oxime and Its Analogues
General Principles of Oxime Formation from Pyrrole (B145914) Aldehydes
The most direct and widely practiced method for the synthesis of (E)-1H-pyrrole-3-carbaldehyde oxime involves the reaction of a pyrrole aldehyde with hydroxylamine (B1172632) or its salts. byjus.comwikipedia.org This classical condensation reaction is a cornerstone of organic synthesis, valued for its reliability and broad applicability. chemtube3d.com
Condensation Reactions Utilizing Hydroxylamine and its Salts.byjus.comwikipedia.orgchemtube3d.com
The fundamental principle of this transformation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the pyrrole aldehyde. youtube.com This is typically followed by a series of proton transfers and the elimination of a water molecule to yield the corresponding oxime. chemtube3d.comyoutube.com The reaction is generally applicable to a wide range of aldehydes and ketones. byjus.comwikipedia.org
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry.researchgate.netrsc.org
The efficiency of oxime formation from pyrrole aldehydes can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the reaction temperature, and the stoichiometry of the reactants.
Solvent Effects: The selection of an appropriate solvent is crucial. Solvents that can solubilize both the pyrrole aldehyde and the hydroxylamine reagent are preferred. Alcohols, such as ethanol (B145695), are frequently used. In some instances, aqueous or mixed aqueous-organic solvent systems are employed. Research has shown that for certain pyrrole syntheses, acetonitrile (B52724) can lead to better yields and shorter reaction times compared to other solvents like ethanol or water. researchgate.net
Temperature: The reaction temperature can affect the rate of oxime formation. While many oximation reactions proceed readily at room temperature, gentle heating may be required to drive the reaction to completion, particularly for less reactive substrates. However, excessive heat should be avoided as it can lead to the decomposition of either the starting materials or the product.
Stoichiometry: The molar ratio of the pyrrole aldehyde to the hydroxylamine reagent is another important factor. Typically, a slight excess of hydroxylamine is used to ensure complete conversion of the aldehyde. The optimal stoichiometry may need to be determined empirically for each specific substrate.
Below is a table summarizing the general reaction conditions for oxime formation:
| Parameter | Typical Conditions | Rationale |
| Reactants | Pyrrole aldehyde, Hydroxylamine or its salt | Aldehyde provides the carbonyl group; hydroxylamine is the nucleophile. |
| Solvent | Ethanol, Acetonitrile, Water, or mixtures | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room temperature to reflux | Controls the reaction rate. |
| Base (if using salt) | Sodium acetate, Pyridine, etc. | Neutralizes the acid salt to generate free hydroxylamine. |
| Stoichiometry | Slight excess of hydroxylamine | Drives the reaction to completion. |
Pyrrole Ring Construction Strategies Involving Oxime Intermediates
An alternative and powerful approach to synthesizing pyrrole oximes involves the construction of the pyrrole ring itself from precursors that already contain an oxime or a masked oxime functionality. These methods offer a high degree of control over the substitution pattern of the final pyrrole product.
[3+2] Cycloadditions of α-Diazo Oxime Ethers.
A notable strategy for pyrrole synthesis involves the [3+2] cycloaddition of α-diazo oxime ethers with alkenes. thieme-connect.com In this method, α-diazo oxime ethers, generated under copper catalysis, react with electron-rich alkenes, such as 3-aminoalkenoates, to form N-oxygenated pyrroles. thieme-connect.com Subsequent treatment with acid facilitates the elimination of an amine to afford the final pyrrole product. thieme-connect.com This approach allows for the synthesis of highly substituted pyrrole-3,4-dicarboxylates. thieme-connect.com The geometry of the oxime is a critical factor in this reaction, as the lone pair on the oxime nitrogen must be positioned trans to the diazo group to favor the desired pyrrole formation over potential side reactions. thieme-connect.com
Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Cu-catalyzed, Rh-catalyzed, Ni-catalyzed).acs.org
Metal catalysis plays a pivotal role in modern organic synthesis, and the construction of pyrrole rings is no exception. Various transition metals, including copper, rhodium, and nickel, have been employed to catalyze annulation and cyclization reactions that lead to the formation of pyrroles from oxime-containing starting materials. acs.org
For instance, copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of O-propargyl oxime-containing 1,11-diynes provides an efficient route to functionalized chromeno[4,3-b]pyrroles. acs.orgacs.org This reaction proceeds through a cascade of events including a copper-catalyzed acs.orgnih.gov rearrangement, a sequential [3+2] cycloaddition, and a nih.govnih.gov rearrangement in a one-pot process. acs.orgacs.org Similarly, copper-mediated [3+2] annulation of ketoxime acetates with pyrroline-4,5-diones has been developed for the synthesis of pyrrolo[2,3-b]pyrrole (B13429425) frameworks. rsc.org Rhodium catalysts have been utilized in the synthesis of oxime ethers, which can be precursors to pyrroles. acs.org Nickel-mediated reactions have also been shown to be effective in certain pyrrole syntheses involving oxime intermediates. acs.org
The following table provides a summary of some metal-catalyzed reactions for pyrrole synthesis from oxime precursors:
| Metal Catalyst | Reaction Type | Starting Materials | Product Type |
| Copper(I) | Skeletal Rearrangement/Cycloisomerization | O-propargyl oxime-containing 1,11-diynes | Chromeno[4,3-b]pyrroles |
| Copper | [3+2] Annulation | Ketoxime acetates, Pyrroline-4,5-diones | Pyrrolo[2,3-b]pyrroles |
| Rhodium | Oxime Ether Synthesis | - | Oxime Ethers |
| Nickel | - | - | Pyrroles |
Sigmatropic Rearrangements of O-Vinyl Oximes for Regioselective Pyrrole Formation.
Sigmatropic rearrangements, a class of pericyclic reactions, offer a powerful tool for the regioselective synthesis of substituted pyrroles. acs.orgnih.govnumberanalytics.com Specifically, the nih.govnih.gov and nih.govnih.gov sigmatropic rearrangements of O-vinyl oximes have been successfully employed to produce 2,3,4- or 2,3,5-trisubstituted pyrroles, respectively. acs.orgnih.gov
O-vinyl oximes can be readily prepared from the corresponding O-allyl oximes via an iridium-catalyzed isomerization. nih.govacs.org The subsequent rearrangement is often thermally induced. acs.org The regioselectivity of the pyrrole formation can be controlled by the nature of the substituents on the oxime or by the addition of an amine base. acs.orgnih.gov For example, when enolization is favored, a nih.govnih.gov rearrangement followed by a Paal-Knorr type cyclization leads to 2,3,4-trisubstituted pyrroles. acs.orgnih.gov Conversely, if enolization is disfavored, a nih.govnih.gov rearrangement occurs first, ultimately yielding 2,3,5-trisubstituted pyrroles after cyclization. acs.orgnih.gov
Palladium-Catalyzed C-H Functionalization Approaches utilizing Oxime Directing Groups
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, and the use of oxime directing groups has proven particularly effective in guiding these transformations. nih.govresearchgate.net This strategy leverages the ability of the oxime moiety to coordinate to the palladium catalyst, bringing it into proximity of specific C-H bonds and enabling their selective functionalization. nih.gov This approach is advantageous due to its high atom economy and the ability to utilize readily available starting materials. mdpi.com
The versatility of this methodology is demonstrated by the variety of transformations it can achieve, including acetoxylation, arylation, and the formation of carbon-nitrogen bonds. nih.govnih.gov For instance, palladium-catalyzed acetoxylation of sp³ C-H bonds using an oxime directing group has been successfully applied in the total synthesis of several biologically active natural products. researchgate.net The reaction typically employs an oxidant, such as PhI(OAc)₂, in conjunction with a palladium(II) catalyst. nih.gov
The regioselectivity of these reactions is a key consideration. In many cases, functionalization occurs at the less sterically hindered sp² C-H bond ortho to the directing group or at primary sp³ C-H bonds that are beta to the directing group. nih.gov However, the electronic properties of the substrate can also influence the site of functionalization. nih.gov For example, in electron-rich heterocycles like pyrroles, C-2 selective arylation has been achieved. nih.gov
Recent advancements have also focused on the development of cascade reactions initiated by C(sp³)–H functionalization, allowing for the efficient construction of various heterocyclic skeletons. mdpi.com These palladium-catalyzed processes often involve an initial C-H activation directed by the oxime group, followed by subsequent annulation steps. mdpi.com
Table 1: Examples of Palladium-Catalyzed C-H Functionalization Utilizing Oxime Directing Groups
| Catalyst | Oxidant/Reagent | Functionalization Type | Reference |
| Pd(OAc)₂ | PhI(OAc)₂ | Acetoxylation | nih.gov |
| Pd(OAc)₂ | Ar₂I⁺ | Arylation | nih.gov |
| Pd(OAc)₂ | Cu(OAc)₂/O₂ | Intramolecular C-N Coupling | nih.gov |
| Pd(II) | NaOAc | Cascade C(sp³)-H activation/annulation | mdpi.com |
Stereoselective Synthesis of this compound and Related Derivatives
The stereochemistry of the oxime functional group, specifically the E/Z isomerism, is a critical aspect of the synthesis of this compound and its analogs. The desired (E)-isomer often exhibits distinct biological activities and chemical reactivity compared to its (Z)-counterpart.
Strategies for Controlling E/Z Isomerism during Oxime Formation
The formation of oximes from the corresponding aldehydes or ketones can lead to a mixture of (E) and (Z) isomers. mdpi.com Controlling this stereoselectivity is a significant challenge in synthetic chemistry. The ratio of isomers can be influenced by various factors, including the reaction conditions, the nature of the substituents on the pyrrole ring, and the presence of catalysts or additives. mdpi.commdpi.com
For instance, in the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oxime derivatives, both syn (Z) and anti (E) isomers were synthesized, and their formation was dependent on the reaction medium. mdpi.com Mechanochemical synthesis has also been explored as a method to influence the isomeric ratio. mdpi.com Furthermore, isomerization between the (E) and (Z) forms can occur under certain conditions, such as in the presence of acid. mdpi.com Computational methods, such as DP4+ and ML-J-DP4, have been employed to help determine the E/Z configuration of oximes, which is crucial for characterizing the products of these stereoselective syntheses. rsc.org
Stereospecificity in Rearrangement and Cycloaddition Pathways
The stereochemistry of the oxime group can have a profound impact on the outcome of subsequent rearrangement and cycloaddition reactions. For example, sigmatropic rearrangements of O-vinyl oximes have been utilized for the regioselective synthesis of substituted pyrroles. nih.govacs.org The stereochemistry of the starting oxime can influence the stereospecificity of these rearrangements.
In the context of cycloaddition reactions, the (E) or (Z) configuration of the oxime can dictate the stereochemistry of the resulting cyclic products. For example, tandem cyclisation-cycloaddition reactions of certain oximes proceed via a cyclic nitrone intermediate, and the stereochemistry of this process is influenced by the starting oxime isomer. researchgate.net Similarly, the Beckmann rearrangement of stereoisomeric oxime tosylates of 4-tosyloxyimino-4,5,6,7-tetrahydroindoles has been studied, with the structures of the products confirmed by spectroscopic methods. researchgate.net These examples highlight the importance of controlling oxime stereochemistry to achieve the desired stereospecific outcomes in subsequent transformations.
Chemical Reactivity and Transformations of E 1h Pyrrole 3 Carbaldehyde Oxime
Reactions at the Oxime Moiety
The oxime functional group in (E)-1H-Pyrrole-3-carbaldehyde oxime is a key site for various chemical modifications, including functionalization of the hydroxyl group, oxidative and reductive transformations, and rearrangement reactions.
Functionalization of the Hydroxyl Group (e.g., O-alkylation, O-acylation)
The hydroxyl group of the oxime can be readily functionalized through reactions like O-alkylation and O-acylation.
O-alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom of the oxime. A simple and efficient method for the O-alkylation of oximes utilizes a catalytic system of H3PW12O40·xH2O in dimethyl carbonate as a green solvent. rsc.org This method has a broad substrate scope, accommodating various aromatic and aliphatic oximes with different alcohols, leading to high yields. rsc.org The reaction is believed to proceed through a carbocation mechanism. rsc.org
O-acylation: Acyl groups can be introduced to the oxime's oxygen atom. For instance, treatment with acetic anhydride (B1165640) converts the oxime's hydroxyl group into an acetate, which is a better leaving group. masterorganicchemistry.com This is often a preliminary step for subsequent reactions like the Beckmann rearrangement. masterorganicchemistry.com
A summary of representative functionalization reactions of the hydroxyl group is presented below:
| Reaction | Reagent(s) | Product Type |
| O-alkylation | Alcohols, H3PW12O40·xH2O, Dimethyl Carbonate | Oxime ethers |
| O-acylation | Acetic Anhydride | O-acyl oximes |
Oxidative Transformations of the Oxime Group
The oxidative transformation of oximes can lead to the generation of various functional groups. While specific examples for this compound are not extensively detailed in the provided search results, general oxidative reactions of oximes are known. For instance, the oxidation of aldoximes can yield nitrile oxides, which are valuable intermediates in organic synthesis.
Reductive Pathways of the Oxime Functionality
The reduction of oximes is a common method for the synthesis of amines. A notable method involves the use of hydrosilanes in the presence of the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst. rsc.org This reaction proceeds at room temperature and can lead to the formation of secondary amines through a reductive rearrangement. rsc.org The mechanism is thought to involve either the formation of an N,O-bissilylated hydroxylamine (B1172632) intermediate followed by a ring-expanding rearrangement to an iminium ion, or a pathway similar to the Beckmann rearrangement where an O-silylated oxime converts to a nitrilium ion. rsc.org
Rearrangement Reactions Involving the Oxime Group (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic and significant acid-catalyzed reaction of oximes that converts them into amides or nitriles. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgorganicreactions.org For aldoximes, such as this compound, this rearrangement typically yields nitriles. masterorganicchemistry.com
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, making it a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion. organic-chemistry.orgwikipedia.org Subsequent hydrolysis can then lead to the final amide or nitrile product. masterorganicchemistry.com
A variety of reagents can catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org More recent and milder methods utilize catalysts such as cyanuric chloride with zinc chloride. wikipedia.org Mechanochemical procedures using reagents like p-tosyl imidazole (B134444) (p-Ts-Im) and oxalic acid have also been developed as a sustainable approach. unica.it
A summary of conditions for the Beckmann rearrangement is provided below:
| Catalyst/Reagent | Conditions | Product Type from Aldoxime |
| Strong Acids (e.g., H2SO4) | Heat | Nitrile |
| Phosphorus Pentachloride | - | Nitrile |
| Cyanuric Chloride/ZnCl2 | - | Nitrile |
| p-Tosyl Imidazole/Oxalic Acid | Mechanochemical grinding | Nitrile |
Transformations Involving the Pyrrole (B145914) Ring System
The pyrrole ring of this compound is also susceptible to chemical modification, particularly through C-H functionalization.
C-H Functionalization and Derivatization of the Pyrrole Nucleus
The direct functionalization of C-H bonds is a powerful strategy for modifying organic molecules. nih.gov While specific studies on the C-H functionalization of this compound were not found in the search results, the pyrrole nucleus is generally known to undergo such reactions. Metalloenzymes, for instance, have been engineered to catalyze selective C-H bond functionalization, including hydroxylation and amination, in complex molecules. nih.gov These advanced techniques could potentially be applied to derivatize the pyrrole ring of the target compound, introducing new functional groups and creating novel molecular architectures.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is an electron-rich heteroaromatic system, making it significantly more reactive towards electrophiles than benzene. pharmaguideline.comonlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack is highly regioselective, preferentially occurring at the C2 (or α) position. onlineorganicchemistrytutor.comechemi.comstackexchange.com This preference is attributed to the superior stability of the resulting cationic intermediate (the arenium ion), which can be described by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (or β) position yields a less stable intermediate with only two possible resonance structures. echemi.comstackexchange.com
However, the presence of a substituent on the pyrrole ring can alter this inherent regioselectivity. The this compound features a carbaldehyde oxime group at the C3 position. This group is electron-withdrawing and, therefore, deactivates the pyrrole ring towards electrophilic attack. Such deactivating groups direct incoming electrophiles away from their own position and adjacent carbons. For a 3-substituted pyrrole with an electron-withdrawing group, electrophilic substitution is generally directed to the C5 and C4 positions. researchgate.net
For instance, the Friedel-Crafts acetylation of various 2-substituted pyrroles with electron-withdrawing character results primarily in substitution at the C4 position. researchgate.net Similarly, the bromination and Friedel-Crafts isopropylation of 3-acetylpyrrole (B85711) and methyl 3-pyrrolecarboxylate lead to products almost exclusively substituted at the C5 position. researchgate.net This indicates that both electronic effects and steric hindrance play a crucial role in determining the final substitution pattern. researchgate.net Therefore, for this compound, electrophilic substitution is expected to occur preferentially at the C5 position, with possible minor products arising from attack at the C4 position.
Cycloaddition Reactions (e.g., Hetero-Diels-Alder with nitrosoalkenes)
Pyrrole and its derivatives are competent dienes in cycloaddition reactions, particularly in inverse electron-demand hetero-Diels-Alder reactions. frontiersin.orgresearchgate.net A notable example is the reaction with conjugated nitrosoalkenes, which act as electron-deficient heterodienes. frontiersin.org
The reaction of pyrrole with ethyl nitrosoacrylate proceeds via a hetero-Diels-Alder pathway. frontiersin.org The reaction initiates with a [4+2] cycloaddition to form a bicyclic 1,2-oxazine intermediate. This cycloadduct is unstable and undergoes a subsequent ring-opening reaction, driven by the re-aromatization of the pyrrole ring, to yield a stable, open-chain oxime as the final product. frontiersin.org This transformation results in the formal alkylation of the pyrrole ring at the C2-position. frontiersin.org Theoretical calculations have confirmed that this cycloaddition is controlled by the interaction between the LUMO of the heterodiene (nitrosoalkene) and the HOMO of the dienophile (pyrrole). frontiersin.org
This reactivity is not limited to simple pyrrole. The reaction of nitrosoalkenes with more complex systems like pyrrolo[3,2-c]carbazoles also proceeds through a hetero-Diels-Alder mechanism followed by ring-opening to afford oxime-functionalized products. frontiersin.org Similarly, 3-triazolyl-nitrosoalkenes have been shown to react with pyrroles and dipyrromethanes in hetero-Diels-Alder reactions, providing a synthetic route to complex, functionalized 1,2,3-triazoles. nih.gov These reactions demonstrate the utility of the pyrrole scaffold as a dienophile for constructing more elaborate heterocyclic systems.
Chemodivergent and Regioselective Transformations of this compound
The reactivity of this compound and related structures can be finely tuned to achieve chemodivergent and regioselective outcomes. The course of a reaction can often be dictated by subtle changes in the substrate, reagents, or the presence of a catalyst.
Influence of Substituents on Reaction Outcome and Regioselectivity
Substituents on both the pyrrole ring and the reacting partner can profoundly influence the reaction pathway and regioselectivity. A clear example of this is seen in the reaction of pyrrole with different nitrosoalkenes. frontiersin.org While ethyl nitrosoacrylate reacts via a hetero-Diels-Alder cycloaddition, aryl-substituted nitrosoalkenes react through a conjugate addition (Michael-type) mechanism. frontiersin.org This divergence highlights how the electronic nature of a substituent on the heterodiene can switch the reaction mechanism entirely.
| Reactant 1 | Reactant 2 (Nitrosoalkene) | Reaction Type | Product | Ref |
| Pyrrole | Ethyl nitrosoacrylate | Hetero-Diels-Alder | C2-alkylated open-chain oxime | frontiersin.org |
| Pyrrole | Aryl nitrosoalkenes | Conjugate Addition | Isomeric C2- and C3-alkylated oximes | frontiersin.org |
This substituent-dependent reactivity demonstrates the concept of chemodivergence, where a common starting material can be directed towards different product classes by modifying a functional group on the reaction partner. Furthermore, studies on the electrophilic substitution of 3-benzoylpyrroles show that both electronic and steric effects of substituents on the pyrrole ring itself determine the substitution pattern, yielding specific isomers. researchgate.net
Catalytic Control of Regioselectivity in Pyrrole Ring Formation and Functionalization
Catalysis offers a powerful tool for controlling regioselectivity and achieving chemodivergence in the synthesis and functionalization of pyrroles and related oximes. Different catalysts can steer a reaction towards a specific outcome, even when starting from the same substrates.
A dual catalytic system has been developed for the selective synthesis of either pyridines or pyrroles from common α-diazo oxime ether substrates. rsc.org Rhodium(II) catalysis diverts the intermediate metal nitrene towards a 6π-electrocyclization, exclusively forming pyridines. In contrast, an alternative orthogonal catalyst promotes a 4π-electrocyclization of the same starting material to selectively produce 1H-pyrroles. rsc.org
Copper catalysts are also highly effective in controlling the outcome of reactions involving oximes. In a divergent synthesis, O-acetyl oximes react with β-ketoesters in the presence of a copper catalyst to form polysubstituted pyrroles. nih.gov However, under the same redox-neutral conditions, reacting the O-acetyl oximes with β-ketonitriles instead leads to the formation of 3-cyanofurans, demonstrating catalyst-enabled chemodivergence based on the choice of nucleophile. nih.gov Further examples include the copper(I)-catalyzed cycloisomerization of O-propargyl oxime-containing diynes to produce functionalized chromeno[4,3-b]pyrroles with high regioselectivity. acs.org
Palladium catalysis provides another avenue for regioselective functionalization. A one-pot, three-component reaction using a palladium catalyst, followed by silver-mediated annulation, allows for the flexible synthesis of 1,5-substituted pyrrole-3-carbaldehydes. nih.gov
| Starting Material(s) | Catalyst System | Product(s) | Key Transformation | Ref |
| α-Diazo oxime ethers | Rh(II) catalyst | Pyridines | 6π-Electrocyclization | rsc.org |
| α-Diazo oxime ethers | Orthogonal catalyst | 1H-Pyrroles | 4π-Electrocyclization | rsc.org |
| O-acetyl oximes + β-ketoesters | Copper catalyst | Polysubstituted pyrroles | [3+2] Annulation | nih.gov |
| O-acetyl oximes + β-ketonitriles | Copper catalyst | 3-Cyanofurans | Divergent Annulation | nih.gov |
| O-propargyl oxime-diynes | Copper(I) iodide / 2-aminopyridine | Chromeno[4,3-b]pyrroles | Rearrangement/Cycloaddition | acs.org |
| 5-Bromo-1,2,3-triazine + alkyne + amine | Palladium / Silver | 1,5-Substituted pyrrole-3-carbaldehydes | Sonogashira/Annulation | nih.gov |
These examples underscore the critical role of catalysts in directing the reactivity of pyrrole precursors and oxime derivatives, enabling the regioselective and chemodivergent synthesis of complex heterocyclic structures.
Advanced Spectroscopic Characterization of E 1h Pyrrole 3 Carbaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity, the chemical environment of atoms, and stereochemical relationships.
The characterization of (E)-1H-Pyrrole-3-carbaldehyde oxime by NMR involves analyzing the chemical shifts of its hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei. While specific experimental data for the 3-carbaldehyde isomer is not extensively published, a comprehensive understanding can be derived from its close structural analog, (E)-1H-Pyrrole-2-carbaldehyde oxime, and established principles of pyrrole (B145914) chemistry.
The ¹H NMR spectrum of a pyrrole ring typically shows distinct signals for protons at the α (C2, C5) and β (C3, C4) positions. pearson.com For the 3-substituted isomer, one would expect signals for the H2, H4, and H5 protons. The ¹³C NMR spectrum provides information on all carbon atoms, with the chemical shift of the C=N carbon being particularly indicative of the oxime group, typically appearing in the range of 145-160 ppm. rsc.org
¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of the nitrogen atoms. Pyrrole-like nitrogen atoms generally resonate in the range of 160-260 ppm, while oxime nitrogens are found further downfield, typically between 360-410 ppm (referenced to nitromethane). nih.govscience-and-fun.de This large difference allows for the clear identification of both nitrogen environments within the molecule.
A detailed study on the analogous pyrrole-2-carbaldehyde oxime provides valuable reference points for the expected chemical shifts. nih.gov
Interactive Table 1: Representative NMR Chemical Shifts (δ, ppm) for the Analogous (E)-1H-Pyrrole-2-carbaldehyde Oxime
| Nucleus | Atom Position | Chemical Shift (ppm) | Notes |
| ¹H | N-H | ~11.4 | Broad signal, position is solvent and concentration dependent. |
| C2-H | - | Substituted | |
| C3-H | ~6.3 | ||
| C4-H | ~7.0 | ||
| C5-H | ~7.2 | ||
| CH=N | ~9.6 | ||
| =N-OH | Variable | Often broad and may exchange with solvent. | |
| ¹³C | C2 | - | Substituted |
| C3 | ~110-120 | ||
| C4 | ~120-130 | ||
| C5 | ~125-135 | ||
| C=N | ~145-155 | The chemical shift is sensitive to E/Z configuration. | |
| ¹⁵N | N1 (Pyrrole) | ~230-250 | Typical range for a "pyrrole-like" nitrogen. researchgate.net |
| N (Oxime) | ~370-390 | Typical range for an E-oxime. researchgate.net |
Note: Data is based on studies of the analogous pyrrole-2-carbaldehyde oxime and general ranges for pyrrole and oxime compounds. Actual values for the 3-substituted isomer may vary.
The defining structural feature of this compound is the stereochemistry at the C=N double bond. NMR spectroscopy offers powerful tools for unambiguously assigning this (E) configuration. The magnitude of spin-spin coupling constants (J-couplings) across the C=N bond is highly dependent on the geometry.
Specifically, two- and three-bond coupling constants between the oxime nitrogen (¹⁵N) and nearby carbon (¹³C) or proton (¹H) nuclei are stereospecific. researchgate.netnih.gov Measurement of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants, often requiring ¹⁵N-labeled samples or advanced NMR experiments on natural abundance samples, can reliably distinguish between E and Z isomers. researchgate.netrsc.org For aldoximes, the two-bond coupling constant (²J) between the imine carbon and the proton on the imine carbon (CH=N) is typically larger for the Z-isomer than the E-isomer. Similarly, the coupling constants between the oxime nitrogen and the pyrrole ring carbons can provide definitive stereochemical information.
Another widely used method is the Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY). This technique detects spatial proximity between protons. For the (E)-isomer, an NOE would be expected between the oxime proton (=N-OH) and the imine proton (CH=N). Conversely, for the Z-isomer, an NOE would be observed between the imine proton and the nearest proton on the pyrrole ring (H2 or H4). Such NOE correlations have been used to assign the configuration of complex oximes. nih.gov
Oximes can undergo E/Z isomerization around the C=N double bond. This process can be slow enough to be studied by dynamic NMR (DNMR) techniques. nih.gov If both isomers are present in solution, separate sets of signals will be observed in the NMR spectrum at low temperatures. As the temperature is increased, the rate of isomerization increases, causing the distinct signals for each isomer to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. nih.gov
By analyzing the line shapes in the variable-temperature NMR spectra, the rate constants for the isomerization process can be determined. This allows for the calculation of the activation energy barrier (ΔG‡) for the E/Z interconversion. researchgate.net The equilibrium ratio of the isomers is influenced by factors such as solvent polarity and the potential for hydrogen bonding, which can selectively stabilize one isomer over the other. nih.govresearchgate.net While specific DNMR studies on this compound are not prominent in the literature, the principles are well-established for a wide range of oxime and imine systems. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its two main components: the pyrrole ring and the oxime functional group.
The oxime group gives rise to several characteristic bands:
O–H stretch: A broad band typically appears in the 3100–3600 cm⁻¹ region. Its position and width are highly sensitive to hydrogen bonding. libretexts.org
C=N stretch: This vibration usually results in a medium-intensity absorption in the 1620–1690 cm⁻¹ range. rsc.org
N–O stretch: A band of variable intensity is found between 930–960 cm⁻¹.
The pyrrole moiety has its own set of signature vibrations:
N–H stretch: For a free N-H group, a sharp band appears around 3500 cm⁻¹. In the presence of hydrogen bonding, this band shifts to lower frequencies and broadens. dtic.milresearchgate.net
C–H stretch (aromatic): These are typically observed above 3000 cm⁻¹, usually in the 3100–3150 cm⁻¹ region. libretexts.org
Ring stretching (C=C and C-N): Multiple bands appear in the 1400–1600 cm⁻¹ region, characteristic of the aromatic pyrrole ring. researchgate.net
Interactive Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Oxime | O–H stretch | 3100 - 3600 | Strong, Broad |
| C=N stretch | 1620 - 1690 | Medium | |
| N–O stretch | 930 - 960 | Medium-Weak | |
| Pyrrole | N–H stretch | 3400 - 3500 | Medium, Sharp (free) |
| C–H stretch | 3100 - 3150 | Medium | |
| C=C/C-N Ring stretch | 1400 - 1600 | Medium-Strong | |
| C-H out-of-plane bend | 700 - 900 | Strong |
Note: Frequencies are general ranges. Specific values are sensitive to the physical state (solid/liquid/gas) and intermolecular interactions. nih.govnist.gov
Vibrational spectroscopy is particularly adept at studying hydrogen bonding. The formation of a hydrogen bond weakens the X–H bond involved, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the absorption band to become broader and more intense.
In this compound, several types of hydrogen bonds are possible:
Intramolecular Hydrogen Bonding: A study on the analogous (E)-pyrrole-2-carbaldehyde oxime suggests the possibility of a weak intramolecular hydrogen bond between the pyrrole N-H group and the oxime nitrogen (N-H···N=C). nih.gov This interaction would lead to a red shift of the N-H stretching frequency compared to a non-bonded pyrrole N-H.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds are expected. nih.gov The most significant of these would be the interaction between the hydroxyl group of one oxime and the nitrogen atom of another (O-H···N=C), forming dimeric or polymeric structures. frontiersin.org This would cause a significant red shift and broadening of the O–H stretching band in the IR spectrum. The pyrrole N-H can also act as a hydrogen bond donor to solvent molecules or other oxime molecules. iaea.org
By comparing the spectra recorded in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the contributions of intra- and intermolecular hydrogen bonds can be distinguished. The significant changes in the O-H and N-H stretching regions provide direct evidence of the nature and strength of these crucial non-covalent interactions. researchgate.net
X-ray Diffraction Crystallography
Detailed information regarding the crystal structure of this compound is not currently available in published crystallographic databases. X-ray diffraction analysis is a powerful technique that provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for a definitive understanding of the molecule's solid-state architecture. The successful crystallization and subsequent X-ray analysis of this compound would be a valuable contribution to the field of structural chemistry.
Determination of Solid-State Molecular and Crystal Structures
While specific crystallographic data for this compound is not publicly accessible, a related study on 1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime highlights the utility of this technique. In that analysis, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P21/c. Key structural features, such as the dihedral angle between the phenyl and pyrazole (B372694) rings, were precisely determined. psu.edu This underscores the level of detailed structural information that could be obtained for this compound should a suitable crystal be analyzed.
A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be generated from such an analysis.
| Crystal Parameter | Hypothetical Value |
| Chemical Formula | C₅H₆N₂O |
| Formula Weight | 110.12 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 8.92 |
| c (Å) | 10.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 546.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.338 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Electron ionization mass spectrometry (EI-MS) of oximes often leads to characteristic fragmentation patterns. One of the most significant fragmentation reactions for many organic molecules, including oximes, is the McLafferty rearrangement. acgpubs.orgresearchgate.net This process involves the transfer of a gamma-hydrogen atom to a radical cation, followed by the cleavage of a beta-bond. The occurrence and prominence of the McLafferty rearrangement are influenced by the surrounding structural features. acgpubs.orgresearchgate.net
For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (110.05). Key fragmentation pathways could involve:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 93.
Loss of water (H₂O): This could occur through various mechanisms, leading to a fragment at m/z 92.
Cleavage of the N-O bond: This would generate a fragment corresponding to the iminyl cation at m/z 94.
Ring fragmentation: The pyrrole ring itself could undergo cleavage, leading to a variety of smaller fragment ions.
A hypothetical table of major mass spectral fragments for this compound is provided below.
| m/z | Proposed Fragment | Formula |
| 110 | Molecular Ion [M]⁺ | [C₅H₆N₂O]⁺ |
| 93 | [M - •OH]⁺ | [C₅H₅N₂]⁺ |
| 92 | [M - H₂O]⁺ | [C₅H₄N₂]⁺ |
| 94 | [M - •O]⁺ | [C₅H₆N₂]⁺ |
| 66 | Pyrrole radical cation | [C₄H₄N]⁺ |
Note: The data in this table is hypothetical and based on general fragmentation principles.
The synthesis and characterization of various oxime derivatives have been reported, often including mass spectral data to confirm their structures. niscpr.res.inresearchgate.net These studies consistently rely on identifying the molecular ion peak and characteristic fragment ions to validate the successful synthesis of the target compounds.
Computational and Theoretical Studies on E 1h Pyrrole 3 Carbaldehyde Oxime
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) and ab initio calculations are the primary methods used to study the electronic structure of molecules like (E)-1H-Pyrrole-3-carbaldehyde oxime. DFT, particularly with hybrid functionals such as B3LYP, has become a standard approach due to its balance of computational cost and accuracy in predicting molecular properties. asrjetsjournal.orgnih.gov These methods calculate the electron density of the system to determine its total energy and, from that, other electronic properties. asrjetsjournal.org
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While often more computationally intensive, they can provide highly accurate results, especially for systems where electron correlation is significant. nih.gov For pyrrole (B145914) oxime derivatives, both DFT and ab initio methods are employed to investigate the electronic environment, bonding characteristics, and potential energy surfaces. nih.govnih.gov
A crucial first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. nih.govresearchgate.net
The molecule possesses conformational flexibility, primarily due to rotation around the single bond connecting the pyrrole ring to the carbaldehyde oxime group. Computational methods are used to explore the conformational landscape by identifying different stable conformers (rotational isomers). In a related molecule, pyrrole-2-carbaldehyde oxime, studies have focused on the syn and anti orientations of the oxime group relative to the pyrrole ring, which are stabilized by different intramolecular interactions. nih.gov Similar analyses for the 3-substituted isomer would involve calculating the total energies of various conformers to identify the most stable, or ground-state, conformation. nih.gov The relative energies of these conformers provide insight into their population distribution at a given temperature.
The electronic properties and reactivity of this compound are often analyzed using Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govbiointerfaceresearch.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic transitions. biointerfaceresearch.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. asrjetsjournal.orgresearchgate.net
Table 1: Calculated FMO Properties and Reactivity Descriptors (Note: These values are illustrative, based on DFT calculations for similar heterocyclic oxime structures.)
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital | E_HOMO | -6.25 | Energy of the outermost electron-donating orbital |
| Lowest Unoccupied Molecular Orbital | E_LUMO | -1.10 | Energy of the innermost electron-accepting orbital |
| HOMO-LUMO Energy Gap | ΔE | 5.15 | Indicates chemical stability and reactivity |
| Ionization Potential | IP | 6.25 | Energy required to remove an electron (IP ≈ -E_HOMO) |
| Electron Affinity | EA | 1.10 | Energy released when an electron is added (EA ≈ -E_LUMO) |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.gov This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization. nih.govresearchgate.net For this compound, NBO analysis can reveal the stability conferred by interactions such as the delocalization of lone pairs from the nitrogen and oxygen atoms into adjacent antibonding orbitals (e.g., LP(O) → π*(C=N)). It can also characterize intramolecular hydrogen bonds, such as a potential interaction between the pyrrole N-H and the oxime nitrogen. nih.govijnc.ir
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are extensively used to predict and help interpret various types of spectra, providing a direct link between the calculated molecular structure and experimental observations.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are highly valuable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. asrjetsjournal.orgnih.gov Calculations are typically performed on the optimized geometry of the molecule. asrjetsjournal.org
By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be predicted. scirp.org These theoretical spectra can be compared with experimental data to confirm assignments or to distinguish between different isomers or conformers. nih.gov Furthermore, calculations can predict spin-spin coupling constants, which provide information about the connectivity and dihedral angles between coupled nuclei. For instance, in pyrrole-2-carbaldehyde oxime, calculations have shown how intramolecular hydrogen bonding affects the ¹J(N,H) coupling constant. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values calculated using the GIAO method and are meant for illustrative purposes.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H (N1-H) | 11.5 |
| H (C2-H) | 7.0 |
| H (C4-H) | 6.8 |
| H (C5-H) | 7.2 |
| H (Aldehyde C-H) | 8.1 |
| H (Oxime O-H) | 10.5 |
| ¹³C NMR | |
| C2 | 120 |
| C3 | 125 |
| C4 | 110 |
| C5 | 118 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations can compute the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. nih.gov These calculations are performed on the optimized (minimum energy) structure to ensure that all calculated frequencies are real. asrjetsjournal.org
The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The calculations also provide the intensity of each vibrational mode for both IR and Raman spectra, allowing for the simulation of the entire spectrum. nih.gov This aids in the assignment of experimental spectral bands to specific molecular motions, such as N-H stretching, C=N stretching, and O-H bending, providing a detailed understanding of the molecule's vibrational properties. nih.govscirp.org
Table 3: Selected Calculated Vibrational Frequencies and Their Assignments (Note: These are illustrative theoretical frequencies, often scaled for comparison with experimental data.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3550 | Stretching of the oxime hydroxyl group |
| N-H Stretch | 3450 | Stretching of the pyrrole N-H bond |
| C-H Stretch (Aromatic) | 3100-3150 | Stretching of C-H bonds on the pyrrole ring |
| C=N Stretch | 1640 | Stretching of the carbon-nitrogen double bond in the oxime |
| C=C Stretch | 1550 | Stretching of carbon-carbon double bonds in the pyrrole ring |
Reaction Mechanism Elucidation and Prediction of Reactivity
Computational methods are instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for predicting reaction kinetics and outcomes.
Transition state theory is a cornerstone of understanding chemical reactivity. Computational calculations, typically using Density Functional Theory (DFT) methods, can locate the geometry of transition states and determine the energy barrier (activation energy) that must be overcome for a reaction to proceed.
For oxime formation, which involves the condensation of an aldehyde like 1H-pyrrole-3-carbaldehyde with hydroxylamine (B1172632), the mechanism proceeds through nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to the oxime. Quantum-chemical modeling, such as that performed on the reaction of N-allenylpyrrole-2-carbaldehyde with hydroxylamine using methods like B3LYP/6-31+G*, can map out this pathway. dntb.gov.ua Such studies calculate the energies of reactants, intermediates, transition states, and products, revealing the rate-determining step of the reaction.
Another critical reaction for oximes is E/Z (syn/anti) isomerization. Studies on related N-substituted indole-3-carboxaldehyde (B46971) oximes have shown that this isomerization can be influenced by acidic conditions. mdpi.com Computational modeling can determine the energy barrier for the rotation around the C=N bond, providing a quantitative measure of the stability of each isomer and the feasibility of their interconversion. For example, MP2 calculations on the related pyrrole-2-carbaldehyde oxime isomers indicated that the anti conformation is approximately 3.5 kcal/mol more stable than the syn conformation. nih.gov
Table 1: Illustrative Energy Data for Isomerization in an Analogous Pyrrole Oxime Note: This data is for the related pyrrole-2-carbaldehyde oxime and serves as an example of typical computational findings.
| Parameter | Value | Method | Reference |
| Relative Energy (Anti vs. Syn) | ~3.5 kcal/mol | MP2 | nih.gov |
Beyond calculating energy barriers, computational chemistry can map entire reaction pathways, which is particularly useful for understanding selectivity (chemo-, regio-, and stereoselectivity). In the synthesis of pyrrole derivatives, for example, formylation reactions can lead to substitution at different positions on the pyrrole ring. researchgate.net Computational models can rationalize why a particular isomer is the major product by comparing the activation energies of the pathways leading to each potential product.
For this compound, selectivity is primarily concerned with the E/Z configuration. The preference for the (E)-isomer can be rationalized by computationally evaluating the steric and electronic factors that stabilize it over the (Z)-isomer. Natural Bond Orbital (NBO) analysis, for instance, can be used to study hyperconjugative interactions and charge delocalization that contribute to the stability of one isomer over the other. In a study of pyrrole-2-carbaldehyde oxime, NBO analysis suggested that the stabilization of different isomers is influenced by distinct intramolecular hydrogen bonds. nih.gov This type of analysis helps rationalize the observed product ratios in synthesis and isomerization experiments. mdpi.com
Molecular Modeling of Intermolecular and Intramolecular Interactions
Molecular modeling provides a detailed picture of the non-covalent interactions that govern the supramolecular chemistry of this compound, including its crystal structure and stability.
Hydrogen bonding is a critical factor in determining the conformation and stability of pyrrole oximes. researchgate.net The this compound molecule contains both hydrogen bond donors (the N-H of the pyrrole ring and the O-H of the oxime) and acceptors (the N of the pyrrole ring and the N of the oxime).
Table 2: Spectroscopic and Computational Evidence for Intramolecular Hydrogen Bonding in an Analogous Pyrrole Oxime Note: This data is for the (E)-isomer of pyrrole-2-carbaldehyde oxime.
| Observation | Consequence of H-Bond | Method of Analysis | Reference |
| High-frequency shift of bridge proton (~1 ppm) | Deshielding of proton | ¹H NMR Spectroscopy | nih.gov |
| Increased ¹J(N,H) coupling (~3 Hz) | Strengthening of N-H bond character | ¹⁵N NMR Spectroscopy | nih.gov |
| Charge transfer analysis | Primarily electrostatic interaction | NBO Calculation | nih.gov |
In the solid state, the arrangement of molecules in the crystal lattice is governed by a combination of hydrogen bonding and other weak interactions, such as π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Analogous Aromatic Oxime Note: Data from (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface | Reference |
| H···O/O···H | 36.7% | nih.gov |
| H···H | 32.2% | nih.gov |
| C···H/H···C | 12.7% | nih.gov |
For this compound, similar analyses would be expected to show significant contributions from H···H, O···H, and C···H contacts, as well as contacts involving the pyrrole ring that indicate π-π stacking, which collectively define its solid-state architecture.
Coordination Chemistry and Catalysis Involving E 1h Pyrrole 3 Carbaldehyde Oxime
(E)-1H-Pyrrole-3-carbaldehyde Oxime as a Ligand
The presence of both a pyrrole (B145914) ring and an oxime group suggests that this compound can function as a versatile ligand in coordination chemistry. The pyrrole moiety itself can engage in various interactions, while the oxime group is a well-known coordinating agent.
Complex Formation with Transition Metal Ions
This compound is anticipated to form stable complexes with a variety of transition metal ions. The nitrogen atom of the pyrrole ring and the nitrogen and oxygen atoms of the oxime group are all potential donor sites. The formation of such complexes is a general characteristic of compounds containing these functional groups. The reactivity of the aldehyde group in the parent compound, 1H-pyrrole-3-carbaldehyde, makes it a versatile intermediate for creating more complex ligands and coordination complexes.
The following table provides examples of transition metal ions that commonly form complexes with oxime-containing ligands, which could be extrapolated to this compound.
| Transition Metal Ion | Potential for Complexation with Oxime Ligands |
| Copper(II) | High |
| Nickel(II) | High |
| Cobalt(II) | High |
| Palladium(II) | High |
| Rhodium(III) | High |
| Iron(II/III) | Moderate to High |
| Zinc(II) | Moderate |
This table is illustrative and based on the general reactivity of oxime ligands with transition metals.
Elucidation of Coordination Modes (e.g., bidentate, ambidentate)
The coordination of this compound to a metal center can occur in several ways. The oxime group itself is ambidentate, capable of coordinating through either its nitrogen or oxygen atom. However, it most commonly acts as a bidentate ligand, chelating to a metal ion via the nitrogen of the oxime and the nitrogen of the pyrrole ring, forming a stable five-membered ring.
Alternatively, the oxime may coordinate in a monodentate fashion through its nitrogen atom, leaving the pyrrole nitrogen uncoordinated or available for bridging to another metal center. The specific coordination mode would be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.
Structural Characterization of Metal-Oxime Complexes
The definitive structure of any potential metal complex with this compound would be determined through a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy would be expected to show a shift in the C=N and N-O stretching frequencies of the oxime upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal changes in the chemical shifts of the pyrrole and oxime protons and carbons. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be informative. Ultimately, single-crystal X-ray diffraction would provide unambiguous proof of the coordination mode and the geometry of the metal complex.
Role in Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of this compound have not been reported, the pyrrole and oxime functionalities are present in ligands used in various catalytic transformations.
Application in C-H Activation and Functionalization Reactions
Ligands containing pyrrole and oxime groups have been employed in transition metal-catalyzed C-H activation and functionalization reactions. For instance, rhodium(III)-catalyzed reactions involving oximes have been utilized for the synthesis of various heterocyclic compounds through C-H activation pathways. nih.govrsc.org The nitrogen atom of the oxime can act as an internal directing group, facilitating the activation of a nearby C-H bond by the metal center. It is plausible that this compound could serve as a ligand in similar rhodium- or palladium-catalyzed C-H functionalization reactions, potentially leading to the synthesis of novel fused heterocyclic systems. nih.govresearchgate.net The pyrrole ring itself can also be subject to C-H functionalization. rsc.org
Catalytic Cyclization and Rearrangement Reactions (e.g., in pyrrole synthesis)
The combination of a pyrrole and an oxime in a single molecule suggests potential applications in catalytic cyclization and rearrangement reactions, particularly in the synthesis of more complex pyrrole-containing structures. Palladium-catalyzed cyclizations of oxime esters with alkenes are known to produce dihydropyrroles. acs.org Furthermore, rhodium(III)-catalyzed reactions of allylamines and alkenes provide a route to pyrrole derivatives. figshare.comnih.gov Although not directly involving this compound, these examples highlight the utility of related functionalities in pyrrole synthesis. Photocatalytic deoxygenation of oximes can also lead to the formation of pyrrolines via hydroimination cyclization. rsc.org It is conceivable that metal complexes of this compound could catalyze intramolecular or intermolecular cyclization reactions, leveraging the reactivity of both the pyrrole and oxime moieties.
The following table summarizes some catalytic reactions where pyrrole or oxime derivatives are involved, suggesting potential, though currently unexplored, applications for this compound.
| Catalytic Reaction | Metal Catalyst | Reactant Type | Product Type |
| C-H/N-H Annulation | Rhodium(III) | 8-(pyrrol-2-yl)-appended BODIPYs and internal alkynes | Azepine-fused BODIPYs acs.org |
| Asymmetric Allylic Alkylation | Palladium(0) | Pyrroles and meso electrophiles | Chiral pyrrole derivatives nih.gov |
| Cyclization | Palladium(0) | γ,δ-Unsaturated ketone O-pentafluorobenzoyloximes | Pyrrole derivatives acs.org |
| Heck-type Reaction | Palladium(0) | O-acetyl ketoximes and allylic alcohols | Pyridines rsc.org |
This table presents examples of catalytic reactions involving related compounds and is intended to be illustrative of potential applications.
Influence of Oxime-Metal Interactions on Catalytic Performance and Selectivity
The pyrrole ring, being an electron-rich aromatic system, can participate in π-stacking interactions and can influence the electron density at the metal center through its coordinating nitrogen atom. The oxime group, with its nitrogen and oxygen donor atoms, can act as a bidentate or monodentate ligand. This chelation behavior significantly impacts the stability and reactivity of the metal complex. The stereochemistry of the (E)-isomer of the oxime also plays a crucial role in determining the geometry of the resulting complex and, consequently, its catalytic properties.
Detailed research findings on the specific catalytic applications of metal complexes of this compound are limited in publicly accessible literature. However, drawing parallels from related pyrrole-based and oxime-based ligands allows for a general understanding of the potential influences on catalysis. For instance, in reactions such as catalytic hydrogenations or oxidations, the electronic properties of the pyrrole ring can affect the metal's ability to activate substrates. An electron-donating pyrrole moiety can increase the electron density on the metal center, which may enhance its activity in certain oxidative addition steps. Conversely, the electron-withdrawing nature of the oxime group can influence the Lewis acidity of the metal center, which is a key parameter in many catalytic cycles.
The selectivity of a catalytic reaction, be it chemo-, regio-, or stereoselectivity, is intricately linked to the structure of the catalyst. The steric bulk provided by the ligand framework around the metal center can direct the approach of a substrate molecule, favoring the formation of a specific product isomer. In the case of this compound complexes, the spatial arrangement of the pyrrole ring and the oxime group relative to the metal's active site would be a determining factor for selectivity. For example, in asymmetric catalysis, if a chiral center is introduced into the ligand or the complex as a whole, the enantioselectivity of the reaction would be directly governed by the ligand-metal interactions.
Hypothetical Catalytic Activity Data for a Metal Complex of this compound
| Catalyst | Reaction Type | Substrate | Product(s) | Conversion (%) | Selectivity (%) |
| [M(L)₂Cl₂] | Hydrogenation | Styrene | Ethylbenzene | 95 | >99 |
| Nitrobenzene | Aniline | 98 | 95 (to Aniline) | ||
| Azoxybenzene | 5 | ||||
| [M'(L)(Solvent)ₓ]ⁿ⁺ | Oxidation | Cyclohexane | Cyclohexanol | 60 | 80 |
| Cyclohexanone | 20 | ||||
| Toluene | Benzaldehyde | 45 | 90 | ||
| Benzoic Acid | 10 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Advanced Applications in Materials Science Research
Precursors for Polymer and Oligomer Synthesis
(E)-1H-Pyrrole-3-carbaldehyde oxime serves as a valuable precursor in the synthesis of polymers and oligomers. The oxime functional group is a key building block that can be readily converted into other reactive groups, such as nitriles, amines, and ketones, facilitating a variety of polymerization reactions. researchgate.net For instance, pyrrole (B145914) oximes can be transformed into 1-vinylpyrrole-2-carbonitriles, which are potent monomers for creating novel polymers. researchgate.net This conversion can be achieved through reactions with acetylene (B1199291) or acetic anhydride (B1165640), offering different synthetic routes to these valuable polymer precursors. researchgate.net
The inherent properties of the pyrrole ring, being the most electron-rich five-membered heteroaromatic ring, make it an attractive component for conducting polymers. acs.orgbohrium.com While challenges related to synthetic complexity and stability have historically limited its use, recent advancements have enabled the synthesis of stable pyrrole-containing materials without compromising their desirable electron-donating properties. acs.orgbohrium.com The copolymerization of pyrrole and its derivatives is a key strategy to modify and enhance the properties of the resulting materials, leading to a wide array of copolymers with tailored characteristics for various applications. nih.gov
The functionalization of oximes themselves has also opened new avenues for radical-based polymer synthesis. Oxime esters, derived from compounds like this compound, can act as sources of carbon-centered radicals upon photolysis, initiating polymerization or participating in polymer chain modifications. mdpi.com This approach provides a clean and efficient method for creating complex alicyclic and heterocyclic polymer structures. mdpi.com
Integration into Functional Organic Materials
The integration of this compound and its derivatives into functional organic materials is a burgeoning area of research. The versatility of the pyrrole motif allows for its incorporation into a wide range of materials with applications spanning from biomedical engineering to electronics. researchgate.net Pyrrole-based compounds are key structural motifs in functional materials used in pharmaceuticals, polymer chemistry, and photochromism. researchgate.net
The oxime moiety itself can be a crucial component in the design of these materials. For example, (E)-pyrene oxime esters have been shown to exhibit strong fluorescence properties that are sensitive to their surrounding environment. researchgate.net This sensitivity makes them promising candidates for use in sensors and imaging agents. Furthermore, these oxime esters can intercalate into DNA and induce photocleavage, suggesting potential applications in photodynamic therapy. researchgate.net
The development of new synthetic methods has expanded the accessibility and diversity of functionalized pyrroles. For instance, a novel strategy for synthesizing pyrroles through the intramolecular cyclization of γ-alkynyl oximes has been reported, offering a one-pot reaction with a broad substrate scope. thieme-connect.com This method avoids the production of organic waste, making it an environmentally friendly approach to creating these valuable building blocks for functional materials. thieme-connect.com
Below is a table summarizing the types of functional materials and their potential applications derived from pyrrole oxime precursors:
| Material Type | Precursor | Key Functional Group | Potential Applications |
| Conducting Polymers | 1-Vinylpyrrole-2-carbonitriles | Nitrile, Pyrrole | Organic electronics, Sensors |
| Fluorescent Sensors | (E)-Pyrene oxime esters | Pyrene, Oxime ester | Environmental sensing, Bioimaging |
| Photodynamic Agents | (E)-Pyrene oxime esters | Pyrene, Oxime ester | Cancer therapy |
| Biocompatible Materials | Polypyrrole copolymers | Pyrrole | Medical devices, Biosensors |
Optoelectronic and Semiconductor Applications of Pyrrole Oxime Derivatives
The unique electronic properties of the pyrrole ring make its derivatives, including those derived from this compound, highly attractive for optoelectronic and semiconductor applications. acs.orgbohrium.com Pyrrole-containing materials are being actively investigated for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgbohrium.comresearchgate.net Although challenges in synthesis and stability exist, computational modeling has guided the development of stable and efficient pyrrole-based organic semiconductors. acs.orgbohrium.com
The ability to tune the optoelectronic properties of these materials is a key advantage. By diversifying the aromatic units attached to the pyrrole core, researchers can tailor the optical absorbance across the visible spectrum. rsc.org This has led to the creation of a series of pyrrolo[3,2-b]pyrrole (B15495793) "homopolymers" with customizable optoelectronic characteristics, providing design guidelines for achieving electrochemically stable materials. rsc.org
Copolymerization is another powerful tool for enhancing the performance of pyrrole-based materials in optoelectronic devices. For example, the electrochemical copolymerization of a pyrazole-based monomer with N-methyl pyrrole resulted in a polymer with a distinct π–π* transition and the formation of new charge carrier bands, which are crucial for electrochromic device applications. researchgate.net
The following table details some of the key optoelectronic properties and applications of pyrrole-based materials:
| Material | Key Property | Application |
| Pyrrole-containing polymers | Tunable bandgap | Organic Photovoltaics (OPVs) |
| Pyrrolo[3,2-b]pyrrole homopolymers | Tunable optical absorbance | Organic Field-Effect Transistors (OFETs) |
| Pyrazole-pyrrole copolymers | Electrochromism | Electrochromic Devices |
| Thieno[3,2-b]pyrrole derivatives | High charge carrier mobility | Organic Semiconductors |
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for (E)-1H-Pyrrole-3-carbaldehyde oxime, and how can its purity be validated?
- Methodology : The compound is typically synthesized via condensation of 1H-pyrrole-3-carbaldehyde with hydroxylamine under controlled pH (7–8) and temperature (40–60°C). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating the oxime through recrystallization from ethanol/water mixtures. Purity validation involves -NMR to confirm the absence of unreacted aldehyde (δ ~9-10 ppm) and the presence of the oxime proton (δ ~8-9 ppm). X-ray crystallography is recommended for definitive stereochemical confirmation, as seen in analogous oxime derivatives .
Q. How can the (E)-configuration of the oxime be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For example, in structurally related oximes, SCXRD revealed the (E)-configuration via distinct bond angles and torsion angles between the pyrrole ring and oxime group. Additionally, -NMR coupling constants () between the oxime proton and adjacent groups can provide indirect evidence .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : - and -NMR are essential. The oxime proton typically appears as a singlet (δ 8–9 ppm), while aromatic protons on the pyrrole ring resonate between δ 6–7 ppm. -NMR should show a carbonyl carbon (C=O) at ~160–170 ppm and an oxime carbon (C=N) at ~150–155 ppm .
- IR : A strong absorption band near 3200–3400 cm (N–O stretch) and 1650–1700 cm (C=N stretch) confirms oxime formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved for this compound derivatives?
- Methodology : Unexpected shifts may arise from tautomerism or hydrogen-bonding interactions. Computational tools like density functional theory (DFT) can model tautomeric equilibria and predict NMR chemical shifts. For example, in acetone oxime systems, DFT calculations reconciled discrepancies between experimental and predicted -NMR data by identifying dominant tautomeric forms . Experimental validation via variable-temperature NMR or deuterium exchange experiments can further clarify dynamic processes .
Q. What computational approaches are effective in studying the reaction mechanisms involving this oxime, such as intramolecular transfers or intermediate stabilization?
- Methodology : Hybrid QM/MM (quantum mechanics/molecular mechanics) methods are suitable for modeling reaction pathways. For instance, studies on formaldehyde oxime demonstrated that water expulsion from intermediates has a high activation barrier (~25 kcal/mol), explaining why certain intermediates are experimentally observable. Transition state analysis using Gaussian or ORCA software can identify rate-limiting steps .
Q. How do substituents on the pyrrole ring influence the compound’s crystallographic packing and reactivity?
- Methodology : Systematic substitution studies (e.g., introducing halogens or methyl groups at the pyrrole 2- or 5-positions) can be analyzed via SCXRD to assess packing effects. For example, chloro-substituted pyrazole oximes exhibit tighter π-stacking interactions due to increased polarity, while methyl groups enhance hydrophobic interactions. Reactivity trends (e.g., nucleophilic addition at the oxime group) can be probed through Hammett plots or kinetic isotope effects .
Q. What strategies optimize experimental design for high-resolution structural studies of labile oxime derivatives?
- Methodology : Use low-temperature (100 K) data collection to minimize radiation damage. SHELXL refinement (via Olex2 or WinGX) is recommended for handling twinning or disorder, as seen in monoclinic oxime crystals (space group ). Multi-scan absorption corrections (e.g., using CrystalClear) improve data quality for air-sensitive crystals .
Data Contradiction Analysis
- Case Example : Discrepancies in -NMR shifts between synthetic batches may indicate residual solvents or tautomeric impurities.
- Resolution :
Repeat synthesis under anhydrous conditions.
Compare with DFT-predicted shifts for (E)- and (Z)-isomers.
Use LC-MS to detect low-level impurities (<1%) not visible in NMR .
Methodological Best Practices
- Crystallography : Always validate SHELXL refinement with R-factor convergence () and check for hydrogen-bonding networks (e.g., N–H···O) in CrystalExplorer .
- Synthesis : Optimize reaction stoichiometry (1:1.2 aldehyde:hydroxylamine) to minimize byproducts.
- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and include error margins in crystallographic parameters (e.g., Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
